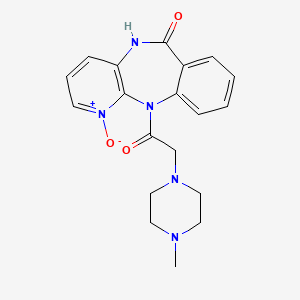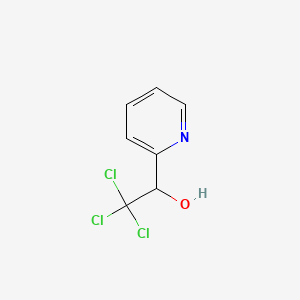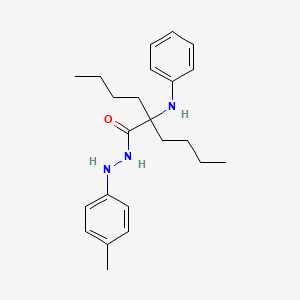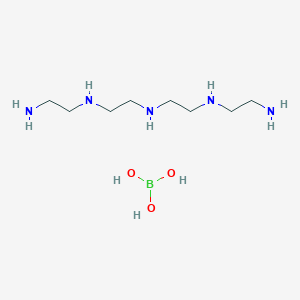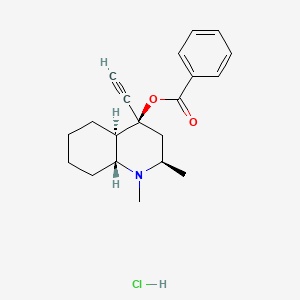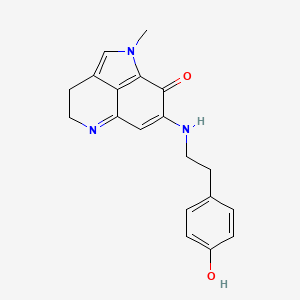
Makaluvamine K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Makaluvamine K is a member of the pyrroloiminoquinone family of alkaloids, which are predominantly isolated from marine sponges of the genus Zyzzya . These compounds have garnered significant attention due to their potent biological activities, including cytotoxicity against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Makaluvamine K typically involves the preparation of a versatile pyrroloiminoquinone intermediate. One efficient approach is through a Larock indole synthesis, which allows for the concise and scalable production of the intermediate . The synthetic route generally includes the following steps:
Oxidation of Tryptamine or Tryptophol: This step involves the oxidation of tryptamine or tryptophol to form an indoloquinone.
Cyclodehydration: The indoloquinone undergoes cyclodehydration to form the C-ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The use of commercially available starting materials and efficient reaction conditions makes this synthesis amenable to larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Makaluvamine K undergoes various chemical reactions, including:
Oxidation: Conversion of tryptamine to indoloquinone.
Cyclodehydration: Formation of the C-ring from indoloquinone.
Aminolysis: Reaction with an appropriate amine to form the pyrroloiminoquinone core.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Cyclodehydration Conditions: Typically involve acidic or basic catalysts.
Amines: Utilized in the aminolysis step to form the final product.
Major Products
The major product of these reactions is the pyrroloiminoquinone core structure, which is a key intermediate in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Makaluvamine K exerts its effects primarily through the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division . By inhibiting this enzyme, this compound induces DNA damage and apoptosis in cancer cells . Additionally, it has been shown to activate the Nrf2 pathway, leading to enhanced antioxidant defenses in neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Makaluvamine K is part of a broader family of pyrroloiminoquinone alkaloids, which includes compounds such as:
Makaluvamine A: Similar in structure but with different substituents on the pyrroloiminoquinone core.
Makaluvamine J: Known for its antioxidant properties and activity against pancreatic cancer cells.
Discorhabdins: Another group of marine alkaloids with a similar core structure but additional ring systems and functional groups.
This compound is unique due to its specific inhibitory activity against topoisomerase II and its potent cytotoxic effects against colon cancer cells .
Eigenschaften
CAS-Nummer |
174232-36-1 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
10-[2-(4-hydroxyphenyl)ethylamino]-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |
InChI |
InChI=1S/C19H19N3O2/c1-22-11-13-7-9-20-15-10-16(19(24)18(22)17(13)15)21-8-6-12-2-4-14(23)5-3-12/h2-5,10-11,21,23H,6-9H2,1H3 |
InChI-Schlüssel |
MFJASCFAUMWBMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


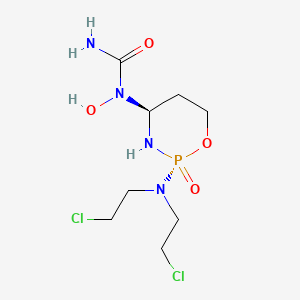
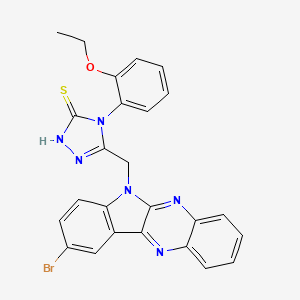
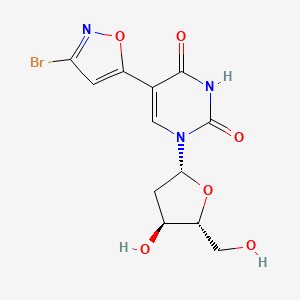
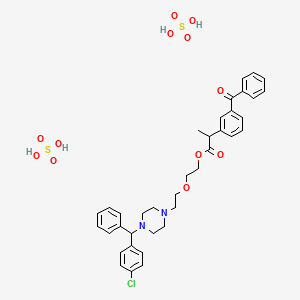
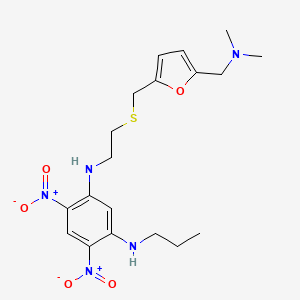
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
